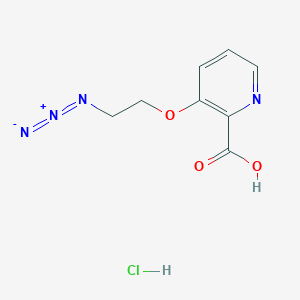

3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride

Description

Propriétés

IUPAC Name |

3-(2-azidoethoxy)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3.ClH/c9-12-11-4-5-15-6-2-1-3-10-7(6)8(13)14;/h1-3H,4-5H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDPEOXPLPVWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)OCCN=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an azidoethoxy group and a carboxylic acid moiety. The presence of the azide group is particularly noteworthy as it can participate in click chemistry, facilitating the synthesis of various bioactive compounds.

Antimicrobial Activity

Research indicates that pyridine derivatives can exhibit antimicrobial properties. For example, related compounds have been tested against various bacterial strains, demonstrating selective activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for these compounds provide insights into their effectiveness .

Anticancer Potential

Pyridine derivatives have also been investigated for their cytotoxic effects on cancer cell lines. Studies suggest that modifications at the 2- or 3-position of the pyridine ring can enhance selectivity and potency against specific cancer types .

Case Studies and Research Findings

- Inhibitors of Type I Methionine Aminopeptidases (MetAPs) :

| Compound | 3-Substituent | Inhibition Activity |

|---|---|---|

| PCAT | None | Low |

| PCAT-A | Azido | Moderate |

| PCAT-B | Hydroxy | High |

- Antimicrobial Screening :

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 1 | 10 | Gram-positive |

| Compound 2 | 25 | Gram-negative |

| 3-(Azido)Compound | 15 | Gram-positive |

Applications De Recherche Scientifique

Medicinal Chemistry

The azido group in 3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride is crucial for its use in drug development. Compounds with azido groups can undergo click chemistry, particularly with alkynes, to form stable triazole linkages. This reaction is valuable for synthesizing complex pharmaceuticals and bioconjugates.

Case Study: Drug Development

In recent studies, pyridine derivatives have been explored for their potential as anti-cancer agents. The incorporation of azido groups has been shown to enhance the selectivity and potency of these compounds against specific cancer cell lines.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules. Its ability to participate in nucleophilic substitutions makes it a versatile building block for creating more complex structures.

Synthesis Pathways

- Synthesis of Heterocycles : The azido group can facilitate the formation of heterocycles through cycloaddition reactions.

- Functionalization : The compound can be functionalized at the carboxylic acid moiety to produce esters or amides, expanding its utility in synthetic pathways.

Coordination Chemistry

This compound exhibits unique reactivity with metal ions, leading to the formation of coordination complexes. These complexes are studied for their electronic properties and potential applications in catalysis and materials science.

Coordination Studies

Research has demonstrated that metal salts react with pyridine derivatives to form coordination polymers. These materials show promise in applications such as sensors and luminescent devices.

Photophysical Properties

The compound's derivatives have been investigated for their luminescent properties, especially when coordinated with lanthanide ions. Such materials are of interest for their potential use in optoelectronic devices.

Case Study: Luminescent Materials

Studies have shown that lanthanide-based complexes formed from pyridine derivatives exhibit strong luminescence, making them suitable candidates for applications in display technologies and bioimaging.

Comparative Data Table

Comparaison Avec Des Composés Similaires

Key Comparative Insights:

Substituent Reactivity: The azidoethoxy group in the target compound enables rapid Huisgen cycloaddition (click chemistry), making it valuable for bioconjugation and polymer chemistry . In contrast, compounds like 3-(ethylamino)pyridine-2-carboxylic acid HCl lack this reactivity, limiting their utility to synthetic intermediates . Trifluoromethyl-containing derivatives (e.g., from ) exhibit increased lipophilicity and metabolic stability, favoring pharmacokinetic optimization in drug design .

Molecular Weight and Solubility: The azidoethoxy substituent likely increases molecular weight (~250–260 g/mol) compared to simpler derivatives like the ethylamino analog (202.64 g/mol) . This may reduce aqueous solubility, necessitating formulation adjustments.

Structural Complexity :

- 4,5,6,7-Tetrahydro-5-Methyl-Thiazolo[5,4-c]pyridine-2-carboxylic acid HCl (CAS 720720-96-7) incorporates a fused thiazole ring, enhancing rigidity and binding affinity in biological targets . The target compound’s linear azidoethoxy chain offers greater conformational flexibility.

Pharmacological Potential: While pharmacological data for the target compound are unavailable, highlights that pyridine-2-carboxylic acid derivatives are frequently evaluated for bioactivity (e.g., enzyme inhibition, receptor modulation) . For example, trifluoromethyl analogs () are often explored for antimicrobial or anticancer properties .

Méthodes De Préparation

Hydrolysis of 2-Cyanopyridine Under Alkaline Conditions

A widely cited method involves hydrolyzing 2-cyanopyridine in alkaline aqueous media, followed by acidification to yield pyridine-2-carboxylic acid. The process is characterized by:

- Use of 30% sodium hydroxide solution at 50–70°C for 4–12 hours under reflux.

- Subsequent acidification with 30% hydrochloric acid to pH 2.5–6.5.

- Evaporation and recrystallization from alcohol to isolate high-purity product.

Representative Data from Patent CN101602715A:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis | 2-cyanopyridine + NaOH, 50-70°C, reflux 4-12 h | ~90 | Efficient conversion to acid |

| Acidification & Crystallization | pH 2.5–6.5, 55-75°C, alcohol recrystallization | 89.6 | High purity, solid product obtained |

This method is favored for its simplicity, operational ease, and high yield.

Oxidation of Quinoline or Alkylpyridines

Alternative methods involve oxidation of quinoline or alkyl-substituted pyridines using chlorate salts or oxygen in the presence of catalysts:

- Chlorate salt oxidation in acidic aqueous media with cupric compounds enhances yield of pyridine-2,3-dicarboxylic acid derivatives.

- Vanadia-based catalysts with metalloid additives (e.g., boron, silicon) in multilayer catalyst beds enable ecofriendly, large-scale production with improved carbon efficiency.

These oxidation methods provide access to pyridine dicarboxylic acids, which can be further functionalized.

Isolation and Purification

The final product, 3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride, is typically isolated by:

- Acidification of the reaction mixture to precipitate the hydrochloride salt.

- Filtration and washing with cold solvents to remove impurities.

- Drying under vacuum to obtain the pure hydrochloride salt.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The hydrolysis method of 2-cyanopyridine is noted for its operational simplicity, high yield (~90%), and scalability, making it the preferred route for the pyridine-2-carboxylic acid precursor.

- Oxidation routes provide access to dicarboxylic acid derivatives but may require more complex catalyst systems and reaction controls.

- The azidoethoxy substitution step demands careful control to avoid azide decomposition and side reactions, with solvent choice and temperature being critical parameters.

- The hydrochloride salt form enhances stability and handling of the final product.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 3-(2-azidoethoxy)pyridine-2-carboxylic acid hydrochloride?

- Methodological Answer : The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with azide-containing ethoxy groups. Key steps include:

- Azide Introduction : Use copper-catalyzed "click" chemistry or nucleophilic substitution to attach the azide moiety to the ethoxy chain, ensuring inert conditions to avoid azide decomposition .

- Carboxylic Acid Activation : Employ carbodiimide reagents (e.g., EDC or DCC) for carboxylate coupling, followed by HCl salt formation via acidification .

- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization from ethanol/water mixtures to isolate high-purity product. Monitor yields via HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the pyridine ring, azide group ( ~3.5–4.0 ppm for -OCHCHN), and carboxylic acid proton (broad peak at ~12–14 ppm) .

- IR Spectroscopy : Identify azide stretches (~2100 cm) and carboxylic acid O-H (~2500–3000 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNOCl) .

- X-ray Crystallography : For structural confirmation, SHELX software (e.g., SHELXL) refines crystal structures, though single-crystal growth may require slow evaporation from acetonitrile .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep at -20°C in airtight, light-protected containers under anhydrous conditions to prevent hydrolysis of the azide or carboxylic acid groups .

- Safety : Avoid mechanical shock or heat (>100°C) to prevent azide decomposition. Use explosion-proof equipment and personal protective gear (gloves, goggles) during synthesis .

Advanced Research Questions

Q. How can contradictory pharmacological activity data for this compound be resolved?

- Methodological Answer :

- Replicate Studies : Ensure consistency in assay conditions (pH, temperature, solvent) and cell lines. For example, variations in IC values may arise from differences in cell permeability or buffer systems .

- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors for enzymatic assays) and validate target engagement via SPR or ITC .

- Data Normalization : Use statistical tools (e.g., ANOVA) to account for batch-to-batch variability in synthesis or assay reagents .

Q. What computational approaches predict the reactivity of the azide group in aqueous or biological environments?

- Methodological Answer :

- DFT Calculations : Model azide decomposition pathways (e.g., Staudinger reaction or Huisgen cycloaddition) using Gaussian or ORCA software to predict stability under physiological conditions .

- MD Simulations : Simulate interactions with biomolecules (e.g., serum albumin) to assess off-target binding using GROMACS or AMBER .

- QSPR Models : Correlate azide substituent effects (e.g., electron-withdrawing groups) with reaction rates to guide synthetic modifications .

Q. How can researchers mitigate risks associated with azide decomposition during large-scale reactions?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate azide species and adjust reaction parameters in real time .

- Dilution Strategies : Conduct reactions in dilute solutions (<0.1 M) to minimize exothermic events.

- Waste Management : Quench residual azides with sodium nitrite or cerium(IV) oxide before disposal to prevent accidental detonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.